molecular formula C5H2Br2N2O2 B13137432 4,5-Dibromo-2-nitropyridine

4,5-Dibromo-2-nitropyridine

Cat. No.: B13137432
M. Wt: 281.89 g/mol
InChI Key: UPHLBOFWSUHBLI-UHFFFAOYSA-N
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Description

4,5-Dibromo-2-nitropyridine is a heterocyclic organic compound characterized by the presence of bromine and nitro functional groups attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dibromo-2-nitropyridine typically involves the bromination of 2-nitropyridine. One common method includes the use of bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the 4 and 5 positions of the pyridine ring .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced reaction control systems to achieve high yields and purity of the final product. Continuous flow reactors and automated systems are often employed to optimize the production process .

Mechanism of Action

The mechanism by which 4,5-Dibromo-2-nitropyridine exerts its effects is primarily through its interactions with various molecular targets. The bromine and nitro groups play a crucial role in its reactivity and binding affinity to specific enzymes and receptors. The compound can undergo metabolic transformations, leading to the formation of active metabolites that interact with biological pathways .

Properties

Molecular Formula

C5H2Br2N2O2

Molecular Weight

281.89 g/mol

IUPAC Name

4,5-dibromo-2-nitropyridine

InChI

InChI=1S/C5H2Br2N2O2/c6-3-1-5(9(10)11)8-2-4(3)7/h1-2H

InChI Key

UPHLBOFWSUHBLI-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CN=C1[N+](=O)[O-])Br)Br

Origin of Product

United States

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